molecular formula C12H15NO4 B5616336 3-Methoxyphenyl morpholine-4-carboxylate

3-Methoxyphenyl morpholine-4-carboxylate

Cat. No.: B5616336
M. Wt: 237.25 g/mol
InChI Key: CHPPBDVTQXINHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyphenyl morpholine-4-carboxylate is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a morpholine ring, a heterocycle renowned for its ability to fine-tune the physicochemical properties of a molecule. The incorporation of a morpholine ring is a established strategy to improve aqueous solubility and enhance the pharmacokinetic profile of lead compounds . The carbamate functional group, an amide-ester hybrid, is known to confer good chemical and proteolytic stability, making it a valuable motif in pharmaceutical design . Compounds bearing the morpholine-4-carboxylate structure have demonstrated significant research utility. Studies on similar derivatives have shown that the carbamate group can greatly improve water solubility and biological activity . Specifically, morpholine-carboxylate derivatives have been designed and synthesized as novel anticancer agents, showing marked in vitro antiproliferative activity against a range of human cancer cell lines, including breast, lung, liver, and colon carcinomas . Furthermore, the morpholine ring is frequently employed in the development of central nervous system (CNS) drug candidates. Its weak basicity and balanced lipophilic-hydrophilic profile are crucial for promoting passive diffusion through the blood-brain barrier (BBB), a key challenge in neuropharmacology . Researchers also utilize this scaffold in the synthesis of novel antimicrobial agents to combat multidrug-resistant pathogens . As a reagent, this compound serves as a valuable building block for the further exploration of these and other therapeutic areas. This product is intended for research purposes only.

Properties

IUPAC Name

(3-methoxyphenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-15-10-3-2-4-11(9-10)17-12(14)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPPBDVTQXINHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyphenyl morpholine-4-carboxylate typically involves the reaction of 3-methoxyphenol with morpholine in the presence of a suitable carboxylating agent. One common method involves the use of phosgene or its derivatives to facilitate the formation of the carboxylate linkage. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl morpholine-4-carboxylate.

    Reduction: Formation of 3-methoxyphenyl morpholine-4-alcohol.

    Substitution: Formation of various substituted phenyl morpholine-4-carboxylates depending on the nucleophile used.

Scientific Research Applications

3-Methoxyphenyl morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Morpholine Carboxylates with Aromatic Substituents

Several morpholine-4-carboxylate esters with substituted aryl groups exhibit structural similarities to 3-methoxyphenyl morpholine-4-carboxylate:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate 4-Chlorophenyl, trifluoromethyl, chromenone 453.8 XLogP3: 4.1; 8 H-bond acceptors
[3-(4-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate 4-Chlorophenyl, methyl, chromenone 399.09 Topological polar surface area: 65.1 Ų
2-Oxo-2-phenylethyl morpholine-4-carboxylate Phenylethyl, oxo group Not reported Ester flexibility

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl and chloro substituents in the chromenone derivatives enhance lipophilicity (XLogP3 = 4.1) compared to the methoxy group, which is electron-donating .

Functional Group Variations

Morpholine derivatives with sulfonamide or phosphonate groups highlight the impact of functional group changes:

Compound Name Functional Group Key Differences Reference
Methyl 3-(morpholin-4-ylsulfamoyl)thiophene-2-carboxylate Sulfamoyl linkage Increased hydrogen-bonding capacity vs. carboxylate ester
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate Phosphonate ester Higher hydrolytic stability; altered acidity

Key Observations :

  • Sulfamoyl vs.
  • Phosphonate Esters : Phosphonate derivatives () are less prone to esterase-mediated hydrolysis compared to carboxylate esters, offering advantages in prodrug design .

Kinase and Cell Viability Inhibition

A coumarin derivative with a 3-methoxyphenyl group, 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one, demonstrated MARK4 kinase inhibition (IC₅₀ = 7.8 µM) and reduced HepG2 cell viability (IC₅₀ = 15.9 µM) .

Antimicrobial and Clinical Relevance

ML-3H2 analogs like clioquinol (5-chloro-8-hydroxy-7-iodoquinoline) and iodoquinol, which share halogenated aromatic systems, are clinically used antimicrobials. The 3-methoxyphenyl group in the target compound may similarly influence metal chelation or membrane permeability .

Drug-Likeness Parameters

Comparative drug-likeness metrics:

Parameter This compound (Inferred) Chromenone Derivative Coumarin Derivative
Molecular Weight ~300–350 (estimated) 453.8 327.2
H-Bond Acceptors 5–6 8 4
XLogP3 ~2.5–3.5 4.1 3.8

Key Observations :

  • The target compound likely has favorable Lipinski parameters (MW < 500, H-bond acceptors ≤ 10), aligning with oral bioavailability trends .

Q & A

Q. What are the key synthetic pathways for 3-methoxyphenyl morpholine-4-carboxylate, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, including esterification of morpholine-4-carboxylic acid with 3-methoxyphenol derivatives. Critical steps include:

  • Coupling reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester bond formation .
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for balancing polarity and reactivity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water to achieve >95% purity . Yield optimization requires precise temperature control (e.g., 0–5°C for acid-sensitive intermediates) and inert atmospheres to prevent oxidation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1H^1H and 13C^{13}C NMR to verify methoxy (-OCH3_3) and morpholine ring protons (δ 3.5–4.0 ppm for N-CH2_2) .
  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the ester carbonyl (C=O) geometry .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 293.1) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screens should focus on target-agnostic assays:

  • Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric) against serine hydrolases or kinases, given morpholine’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination .
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How do structural variations in the methoxyphenyl group influence biological activity?

Substituent position and electronic effects significantly modulate activity:

  • Meta vs. para substitution : 3-Methoxyphenyl analogs (meta) show enhanced solubility compared to 4-methoxyphenyl (para) derivatives due to reduced crystallinity .
  • Electron-withdrawing groups : Introducing trifluoromethyl (-CF3_3) at the phenyl ring (e.g., as in analog 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl morpholine-4-carboxylate) increases enzyme inhibition potency by 2–3 fold via hydrophobic interactions .
  • Case study : SAR analysis via molecular docking (AutoDock Vina) reveals that meta-methoxy groups improve binding to cytochrome P450 isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.